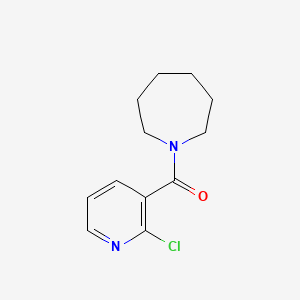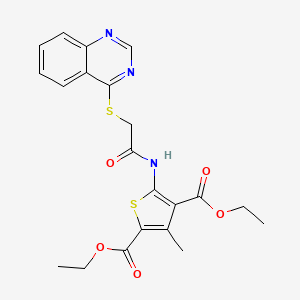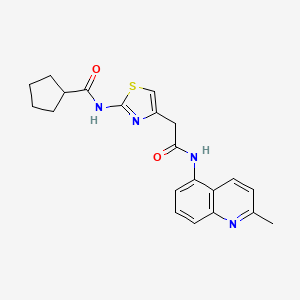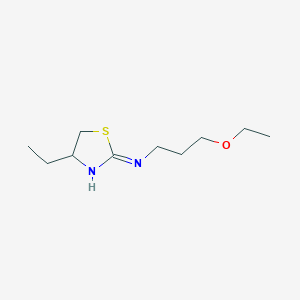
1-Azepanyl(2-chloro-3-pyridinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azepanyl(2-chloro-3-pyridinyl)methanone, also known as 1-ACPM, is an organic compound with the molecular formula C9H9ClNO. It is a colorless liquid that has a wide range of applications in scientific research. 1-ACPM is used in the synthesis of organic compounds, as a catalyst in reactions, and as an intermediate in the manufacture of pharmaceuticals. It has also been used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Process Development in Chemical Synthesis
1-Azepanyl(2-chloro-3-pyridinyl)methanone has been studied in the context of process development in chemical synthesis. For instance, Kopach et al. (2010) described the synthesis of a related compound, (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, which is an intermediate in the manufacture of NK1-II inhibitor LY686017. They developed a selective process involving ortho lithation, condensation, and oxidation, achieving over 75% yield and 95% purity (Kopach et al., 2010).
Crystal and Molecular Structure Analysis
The compound's structure has been a subject of interest in crystallography. Lakshminarayana et al. (2009) synthesized and characterized a similar compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, confirming its structure through X-ray diffraction (XRD) studies (Lakshminarayana et al., 2009).
Photochemical and Thermal Ring Contractions
In a study by Ogata et al. (1969), photochemical and thermal reactions of 3-acyl-3H-azepines, a class of compounds structurally related to this compound, were investigated. These reactions yielded various pyridine derivatives, providing insights into the compound's behavior under different conditions (Ogata et al., 1969).
Role in Metal Complex Formation
The formation of metal complexes using pyridinylmethanones has been explored. Wan et al. (2013) studied group 12 metal complexes of 2,6-Pyridinediylbis(3-pyridinyl)methanone, showing how the ligand exhibits flexible ligation modes in response to counteranions and solvent, leading to various coordination motifs (Wan et al., 2013).
Application in Organic Synthesis
Bawa et al. (2010) synthesized (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, illustrating the compound's role in the creation of organic structures with potential pharmacological activities (Bawa et al., 2010).
Synthesis of Dinuclear Metallacyclic Complexes
In another study by Wan et al. (2013), the synthesis of dinuclear metallacyclic silver(I) complexes with 2,6-Pyridinediylbis(3-pyridinyl)methanone was examined, revealing the compound's utility in forming complex metal structures (Wan et al., 2013).
Propriétés
IUPAC Name |
azepan-1-yl-(2-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-10(6-5-7-14-11)12(16)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTRKDKOYDHUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)
![N-[4-[(2-Oxopyridin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2554845.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)


![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)
![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)
![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)


